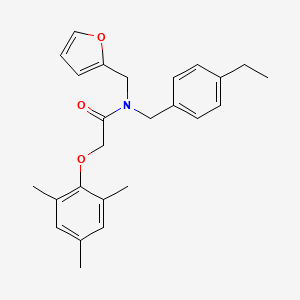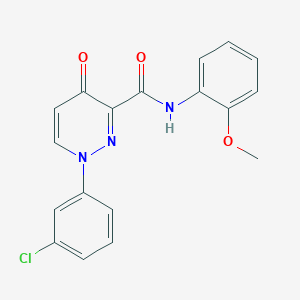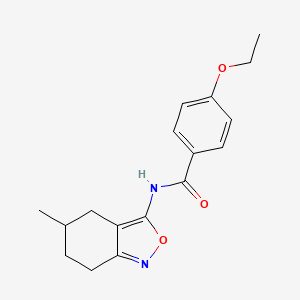![molecular formula C26H29NO5 B11385290 1-(3-Methoxyphenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11385290.png)
1-(3-Methoxyphenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno-pyrrole core with various substituents such as methoxyphenyl, dimethyl, and propan-2-yloxypropyl groups
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromeno-pyrrole core: This step typically involves the cyclization of appropriate precursors under specific conditions.
Introduction of substituents: The methoxyphenyl, dimethyl, and propan-2-yloxypropyl groups are introduced through various reactions, such as alkylation and acylation.
Purification: The final compound is purified using techniques like column chromatography to ensure high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This could include the use of catalysts and more efficient reaction conditions.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methoxyphenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers can use this compound to study various biological processes and pathways, potentially leading to new insights into cellular mechanisms.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-6,8-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar core structure but different substituents, leading to distinct properties and applications.
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Another compound with a methoxyphenyl group, but with different overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, making it suitable for various specialized applications.
Properties
Molecular Formula |
C26H29NO5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-6,8-dimethyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H29NO5/c1-15(2)31-11-7-10-27-23(18-8-6-9-19(14-18)30-5)22-24(28)21-17(4)12-16(3)13-20(21)32-25(22)26(27)29/h6,8-9,12-15,23H,7,10-11H2,1-5H3 |
InChI Key |
GTGSPXDNOCCKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11385208.png)
![3-tert-butyl-5,9-dimethyl-6-[2-(morpholin-4-yl)-2-oxoethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11385216.png)
![1-(4-ethylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11385222.png)
![2-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate](/img/structure/B11385227.png)
![N-[4-(difluoromethoxy)phenyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11385231.png)
![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11385236.png)
![Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11385237.png)


![6,8-dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11385254.png)
![3,4,9-trimethyl-8-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one](/img/structure/B11385260.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11385268.png)


